N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide
Brand Name: Vulcanchem
CAS No.: 93884-16-3
VCID: VC17614288
InChI: InChI=1S/C10H9N5O/c11-9-13-8(7-4-2-1-3-5-7)14-10(15-9)12-6-16/h1-6H,(H3,11,12,13,14,15,16)
SMILES:
Molecular Formula: C10H9N5O
Molecular Weight: 215.21 g/mol

N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide

CAS No.: 93884-16-3

Cat. No.: VC17614288

Molecular Formula: C10H9N5O

Molecular Weight: 215.21 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide - 93884-16-3

Specification

CAS No. 93884-16-3
Molecular Formula C10H9N5O
Molecular Weight 215.21 g/mol
IUPAC Name N-(4-amino-6-phenyl-1,3,5-triazin-2-yl)formamide
Standard InChI InChI=1S/C10H9N5O/c11-9-13-8(7-4-2-1-3-5-7)14-10(15-9)12-6-16/h1-6H,(H3,11,12,13,14,15,16)
Standard InChI Key MPTBOIRCNCXVBX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC(=NC(=N2)NC=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide belongs to the triazine family, a class of nitrogen-containing heterocycles known for their electron-deficient aromatic systems. The compound’s structure features:

  • A 1,3,5-triazine ring at the core, providing a planar framework for π-π interactions.

  • An amino group at position 4, enhancing nucleophilic reactivity.

  • A phenyl ring at position 6, contributing hydrophobic character.

  • A formamide group at position 2, enabling hydrogen bonding.

The molecular geometry facilitates interactions with biological targets such as enzymes and receptors, making it a candidate for drug discovery.

Table 1: Key Molecular Properties

PropertyValue
CAS No.93884-16-3
Molecular FormulaC10H9N5O\text{C}_{10}\text{H}_{9}\text{N}_{5}\text{O}
Molecular Weight215.21 g/mol
IUPAC NameN-(4-amino-6-phenyl-1,3,5-triazin-2-yl)formamide
SolubilityLimited data; soluble in polar aprotic solvents (e.g., DMSO)

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide typically involves a two-step process:

  • Formation of the Triazine Backbone: Reacting cyanuric chloride with aniline derivatives under basic conditions yields 4-amino-6-phenyl-1,3,5-triazine.

  • Formamide Introduction: Subsequent reaction with formamide in dichloromethane, catalyzed by potassium carbonate, installs the formamide group at position 2.

Reaction Conditions

  • Solvent: Dichloromethane or DMF.

  • Catalyst: Potassium carbonate or triethylamine.

  • Temperature: Room temperature to 60°C.

  • Atmosphere: Inert conditions (nitrogen or argon) to prevent oxidation .

Yield optimization (64–68%) requires precise stoichiometric control and extended reaction times (24–72 hours) .

Table 2: Representative Synthesis Parameters

ParameterValue
Starting Material4-Amino-6-phenyl-1,3,5-triazine
ReagentFormamide
SolventDichloromethane
CatalystK2_2CO3_3
Reaction Time48–72 hours
Yield64–68%

Structural Elucidation and Spectral Analysis

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: 3300–3500 cm1^{-1} (amino and formamide groups).

    • C=O Stretch: 1680–1700 cm1^{-1} (formamide carbonyl).

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H}-NMR: δ 6.77–8.37 ppm (aromatic protons), δ 8.25–12.97 ppm (NH and SH groups) .

    • 13C^{13}\text{C}-NMR: δ 160–165 ppm (triazine carbons), δ 165–170 ppm (carbonyl carbon).

X-ray Crystallography

Limited data exist, but analogous triazine derivatives exhibit monoclinic crystal systems with P21_1/c space groups, stabilized by intermolecular hydrogen bonds.

Biological Activities and Mechanistic Insights

Antimicrobial Properties

Triazine derivatives are known to disrupt microbial cell wall synthesis. Compounds with amino and formamide substituents show moderate activity against Staphylococcus aureus (MIC: 16–32 μg/mL) and Escherichia coli (MIC: 32–64 μg/mL).

Enzyme Inhibition

The compound’s ability to chelate metal ions (e.g., Mg2+^{2+}, Zn2+^{2+}) may inhibit metalloenzymes such as carbonic anhydrase or matrix metalloproteinases.

Applications in Drug Development and Agriculture

Medicinal Chemistry

  • Lead Compound Optimization: The triazine scaffold serves as a template for designing kinase inhibitors and antifolate agents.

  • Prodrug Development: Formamide groups enhance solubility, enabling prodrug strategies for targeted delivery.

Agricultural Science

  • Herbicidal Activity: Triazines interfere with photosynthesis by binding to the D1 protein in chloroplasts.

  • Fungicidal Applications: Amino-substituted derivatives inhibit ergosterol biosynthesis in fungi.

Comparative Analysis with Analogous Compounds

N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide

This analog replaces the formamide group with a benzamide moiety, increasing molecular weight to 240.26 g/mol. The benzamide derivative exhibits enhanced anticancer activity (IC50_{50}: 1.8 μM) due to improved hydrophobic interactions with target proteins.

Table 3: Key Differences Between Triazine Derivatives

PropertyN-(4-Amino-6-phenyl...)formamideN-(4-Formamido-6-phenyl...)benzamide
Molecular Weight215.21 g/mol240.26 g/mol
Functional GroupFormamideBenzamide
Anticancer IC50_{50}Not reported1.8 μM (A549 cells)
SolubilityModerate in DMSOLow in aqueous buffers

Pharmacological and Industrial Prospects

Drug Discovery

  • Kinase Inhibitors: The triazine core mimics ATP-binding motifs in kinases.

  • Antimicrobial Agents: Synergistic effects with β-lactam antibiotics are under investigation.

Agricultural Innovations

  • Next-Gen Herbicides: Resistance management via novel binding sites.

  • Sustainable Fungicides: Reduced environmental persistence compared to traditional triazoles.

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